3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
CAS No.: 898793-29-8
Cat. No.: VC7823307
Molecular Formula: C17H16Cl2O
Molecular Weight: 307.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898793-29-8 |
---|---|
Molecular Formula | C17H16Cl2O |
Molecular Weight | 307.2 g/mol |
IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |
Standard InChI Key | UBWHBUCBDPMMPQ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Canonical SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Introduction
Chemical Identification and Structure
3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-29-8) is a synthetic organic compound belonging to the diaryl ketone class. Its molecular formula is C₁₇H₁₆Cl₂O, with a molecular weight of 307.21 g/mol . The structure comprises a propiophenone backbone with two chlorine substituents at the 3' and 4' positions on one phenyl ring and a 2,3-dimethylphenyl group attached to the ketone moiety .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₆Cl₂O | |
Molecular Weight | 307.21 g/mol | |
Boiling Point | 444.9 ± 45.0°C (predicted) | |
Density | 1.206 ± 0.06 g/cm³ (predicted) | |
Flash Point | 183.3°C |
Synthesis and Manufacturing
The synthesis of 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone typically involves Friedel-Crafts acylation, a method common for aryl ketone derivatives. Key steps include:
-
Acylium Ion Formation: A chlorinated acyl chloride (e.g., 3,4-dichlorobenzoyl chloride) reacts with a Lewis acid catalyst (e.g., AlCl₃) to generate an acylium ion intermediate.
-
Electrophilic Aromatic Substitution: The acylium ion reacts with 2,3-dimethylbenzene under controlled conditions (inert atmosphere, low temperature) to form the final product .
Industrial production may employ continuous flow reactors to optimize yield and minimize side reactions .
Chemical Reactivity and Functional Groups
The compound’s reactivity is governed by its dichloro substituents and ketone group:
-
Electrophilic Nature: The ketone carbonyl enhances susceptibility to nucleophilic addition (e.g., Grignard reagents) .
-
Chlorine Substituents: The 3',4'-dichloro groups influence electronic properties, increasing electrophilicity at the aromatic ring and potential for meta-directing effects in further substitutions .
Key Reactions:
Reaction Type | Example | Outcome |
---|---|---|
Oxidation | KMnO₄ or CrO₃ | Carboxylic acid derivatives |
Reduction | LiAlH₄ or NaBH₄ | Secondary alcohol formation |
Substitution | Nucleophilic attack (e.g., amines) | Chlorine displacement products |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. For example:
-
Anticancer Agents: Structural analogs with halogen substituents exhibit cytotoxicity against cancer cell lines via enzyme inhibition or receptor modulation .
-
Antimicrobial Compounds: Chlorinated derivatives may disrupt microbial membranes or interfere with metabolic pathways .
Materials Science
-
Organic Electronics: The dichloro-phenyl group’s electron-withdrawing effects can modulate optical properties in materials like OLEDs .
Comparative Analysis with Structural Analogues
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume